8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one
8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one
MRZ 2-514 is an antagonist of the strychnine-insensitive modulatory site of the NMDA receptor (glycineB), with Ki of 33 μM.
Brand Name:
Vulcanchem
CAS No.:
202808-11-5
VCID:
VC0007252
InChI:
InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H
SMILES:
C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O
Molecular Formula:
C₁₁H₆BrN₃O₃
Molecular Weight:
308.09 g/mol
8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one
CAS No.: 202808-11-5
Inhibitors
VCID: VC0007252
Molecular Formula: C₁₁H₆BrN₃O₃
Molecular Weight: 308.09 g/mol
CAS No. | 202808-11-5 |
---|---|
Product Name | 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one |
Molecular Formula | C₁₁H₆BrN₃O₃ |
Molecular Weight | 308.09 g/mol |
IUPAC Name | 8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one |
Standard InChI | InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H |
Standard InChIKey | AXFGZZXFEDISAJ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O |
Canonical SMILES | C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O |
Description | MRZ 2-514 is an antagonist of the strychnine-insensitive modulatory site of the NMDA receptor (glycineB), with Ki of 33 μM. |
Reference | [1]. Parsons CG, et al. Novel systemically active antagonists of the glycine site of the N-methyl-D-aspartate receptor: electrophysiological, biochemical and behavioral characterization. Journal of Pharmacology and Experimental Therapeutics (1997), 283(3), 1264-1275 |
PubChem Compound | 9801704 |
Last Modified | Nov 11 2021 |
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